molecular formula C8H11N3O4 B1681597 Troxacitabine CAS No. 145918-75-8

Troxacitabine

货号: B1681597
CAS 编号: 145918-75-8
分子量: 213.19 g/mol
InChI 键: RXRGZNYSEHTMHC-MLWJPKLSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

托罗西他滨是通过一系列涉及形成其不寻常的二氧戊环结构的化学反应合成的。合成路线通常包括以下步骤:

托罗西他滨的工业生产方法涉及扩大这些合成路线,同时确保最终产品的纯度和产量。反应条件如温度、溶剂和催化剂得到优化以实现高效生产。

化学反应分析

托罗西他滨会发生多种类型的化学反应,包括:

    氧化: 托罗西他滨可以在特定条件下被氧化形成氧化衍生物。

    还原: 还原反应可以将托罗西他滨转化为其还原形式。

    取代: 亲核取代反应可以将各种取代基引入托罗西他滨分子中。

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及胺等亲核试剂。 从这些反应中形成的主要产物取决于所使用的特定试剂和条件 .

科学研究应用

托罗西他滨有广泛的科学研究应用,包括:

相似化合物的比较

托罗西他滨与吉西他滨和阿糖胞苷等其他核苷类似物进行比较。 虽然所有这些化合物都共享类似的作用机制,但托罗西他滨独特的 L 构型和对胞嘧啶脱氨酶的抵抗力使其与众不同 . 类似化合物包括:

托罗西他滨独特的结构特征和对酶降解的抵抗力使其成为癌症研究和治疗中一种有价值的化合物。

生物活性

Troxacitabine, also known as Troxatyl, is a novel L-enantiomer nucleoside analog with significant potential as an antitumor agent. This compound has been extensively studied for its biological activity, particularly in the context of various cancers, including pancreatic cancer and leukemias. The following sections outline the key findings from preclinical and clinical studies regarding the biological activity of this compound.

This compound exhibits its antitumor effects primarily through the following mechanisms:

  • Nucleoside Analog Activity : As a deoxycytidine analog, this compound interferes with DNA synthesis by competing with natural nucleosides during DNA replication, leading to chain termination.
  • Intracellular Metabolism : this compound is phosphorylated to its active triphosphate form within cells, which is crucial for its cytotoxic effects. Studies have shown that human T-lymphocytes accumulate higher levels of this compound metabolites compared to murine cells, indicating species-specific metabolic pathways .
  • Resistance Mechanisms : Research has identified that resistance to this compound can occur due to reduced nucleoside transport activity or deoxycytidine kinase (dCK) activity in certain cancer cells. This highlights the importance of understanding cellular uptake mechanisms for optimizing therapeutic strategies .

Antitumor Efficacy

This compound has demonstrated potent antitumor activity in various preclinical models:

  • Xenograft Models : In studies involving human colon HT-29 xenografts, continuous infusion of this compound resulted in significant tumor regression and maintained clinically achievable plasma concentrations .
  • Dose-Response Relationships : Prolonged exposure to this compound showed enhanced cytotoxicity compared to short-duration bolus administrations. For instance, a continuous infusion over 72 hours was significantly more effective than a 1-hour exposure .

Comparative Studies

A comparative analysis of the antiproliferative activity of this compound against human and murine tumor cell lines revealed that human cells required much lower concentrations for growth inhibition. Specifically, concentrations as low as 0.015 μM after 72 hours were sufficient for significant cytotoxic effects in leukemic HL60 cells .

Phase I Trials

In early clinical trials, this compound was administered via continuous infusion to assess its safety and efficacy:

  • Maximum Tolerated Dose (MTD) : The MTD was established at 7.5 mg/m² over 96 hours, with dose-limiting toxicities primarily involving neutropenia and gastrointestinal symptoms .
  • Pharmacokinetics : Continuous infusion allowed for sustained plasma concentrations above the target threshold (20 ng/ml), which correlated with increased antitumor activity compared to bolus dosing regimens .

Phase II Trials

This compound's efficacy was further evaluated in patients with advanced pancreatic cancer:

  • Treatment Regimen : Patients received 1.5 mg/m² daily for five days every four weeks. The median time to progression was 3.5 months, with a notable survival rate at one year being 19% .
  • Toxicity Profile : Adverse effects included grade 3 and 4 neutropenia in a significant proportion of patients, alongside skin-related toxicities such as rash and hand-foot syndrome .

Summary of Findings

The biological activity of this compound is characterized by its unique mechanisms of action as a nucleoside analog, its pharmacokinetic profile favoring continuous infusion administration, and its demonstrated efficacy across various cancer types. The following table summarizes key findings from preclinical and clinical studies:

Study TypeKey FindingsReference
PreclinicalSignificant antitumor activity in xenograft models; prolonged exposure enhances efficacy
Phase I TrialMTD established at 7.5 mg/m²; dose-limiting toxicities include neutropenia
Phase II TrialMedian TTP of 3.5 months; one-year survival rate of 19% in pancreatic cancer patients

属性

Key on ui mechanism of action

Troxacitabine is activated by cellular kinases and incorporated into DNA, inhibiting its replication. In contrast to other cytosine nucleoside analogs, troxacitabine is resistant to inactivation by cytidine deaminase (CD).

CAS 编号

145918-75-8

分子式

C8H11N3O4

分子量

213.19 g/mol

IUPAC 名称

4-amino-1-[(2S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one

InChI

InChI=1S/C8H11N3O4/c9-5-1-2-11(8(13)10-5)6-4-14-7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6?,7-/m0/s1

InChI 键

RXRGZNYSEHTMHC-MLWJPKLSSA-N

SMILES

C1C(OC(O1)CO)N2C=CC(=NC2=O)N

手性 SMILES

C1C(O[C@H](O1)CO)N2C=CC(=NC2=O)N

规范 SMILES

C1C(OC(O1)CO)N2C=CC(=NC2=O)N

外观

Solid powder

Key on ui other cas no.

145918-75-8

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>5 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

1-(2-(hydroxymethyl)-1,3-dioxolan-4-yl)cytosine
2R(-)-cis-HMD-cytosine
2R(-)-trans-HMD-cytosine
BCH 4556
BCH-4556
beta-L-dioxolane-cytidine
HMD-cytosine
troxacitabine
troxacitabine, 2R(-)-cis-isomer
troxacitabine, 2R(-)-trans-isomer
troxacitabine, 2S(-)-trans-isomer
troxacitabine, cis-(+-)-isomer
troxacitabine, trans-(+-)-isomer
Troxatyl

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Troxacitabine
Reactant of Route 2
Troxacitabine
Reactant of Route 3
Troxacitabine
Reactant of Route 4
Troxacitabine
Reactant of Route 5
Troxacitabine
Reactant of Route 6
Troxacitabine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。